2-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core with a triazole ring and pyrimidine scaffold. Its structure includes a furan-2-yl group at position 2, a 2-methoxyphenyl carboxamide substituent at position 6, and methyl groups at positions 5 and 5. The 3-methylphenyl moiety at position 7 further enhances its steric and electronic profile.
Properties
IUPAC Name |
2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c1-15-8-6-9-17(14-15)22-21(24(31)27-18-10-4-5-11-19(18)32-3)16(2)26-25-28-23(29-30(22)25)20-12-7-13-33-20/h4-14,22H,1-3H3,(H,27,31)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPQWCNPYIWGOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CO4)C)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-5-METHYL-7-(3-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyrimidine core through cyclization reactions, followed by the introduction of the furan and methoxyphenyl groups via substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group at position 6 and the methoxy group on the phenyl ring are key sites for nucleophilic substitution.
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Hydrolysis of the carboxamide : Under acidic or basic conditions, the carboxamide can hydrolyze to form the corresponding carboxylic acid. For example, treatment with HCl/H₂O or NaOH/EtOH at reflux yields 6-carboxylic acid derivatives .
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Demethylation of the methoxy group : Strong Lewis acids (e.g., BBr₃) or HBr/AcOH can cleave the methoxy group to generate a hydroxyl substituent .
Table 1: Nucleophilic Substitution Conditions
Electrophilic Aromatic Substitution (EAS)
The furan-2-yl group and 3-methylphenyl substituent undergo EAS due to their electron-rich aromatic systems.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position of furan or para to the methyl group on the phenyl ring .
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Sulfonation : Furan rings react with SO₃/H₂SO₄ to yield sulfonic acid derivatives .
Table 2: EAS Reaction Examples
| Electrophile | Position Modified | Reaction Conditions | Outcome | Source |
|---|---|---|---|---|
| NO₂⁺ | C5 of furan | HNO₃ (conc.), H₂SO₄, 0°C, 2 h | Nitro-furan derivative | |
| SO₃H⁺ | C2 of furan | SO₃/H₂SO₄, 50°C, 4 h | Furan-2-sulfonic acid derivative |
Cross-Coupling Reactions
The triazolo[1,5-a]pyrimidine core supports palladium-catalyzed couplings:
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Suzuki-Miyaura : The brominated analog (if synthesized) reacts with aryl boronic acids to form biaryl systems at position 7 .
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Buchwald-Hartwig Amination : Introduction of amines at the C2 position using Pd(OAc)₂/XPhos .
Key Example:
A structurally related compound, 7-(3-methylphenyl)-triazolo[1,5-a]pyrimidine , underwent Suzuki coupling with 4-fluorophenylboronic acid to yield a 7-(4-fluorophenyl) analog (yield: 68%) .
Oxidation and Reduction
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Oxidation of the furan ring : MnO₂ or DDQ oxidizes the furan to a γ-lactone or maleic anhydride-like structure .
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Reduction of the triazole ring : Hydrogenation with H₂/Pd-C reduces the triazole’s N–N bond, though this is less common due to steric hindrance .
Functional Group Transformations
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Methyl group oxidation : KMnO₄ or CrO₃ oxidizes the 5-methyl group to a carboxylic acid.
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Esterification : The carboxamide can be converted to esters via Fischer esterification (HCl/ROH) .
Cyclization and Ring Expansion
Under microwave irradiation or high-temperature conditions, the triazolo-pyrimidine scaffold undergoes cyclization with α,β-unsaturated carbonyls to form fused polycyclic systems . For example, reaction with acetylenedicarboxylate yields a pyrimido[5,4-e]triazolo[1,5-a]pyrimidine derivative .
Acid/Base-Mediated Rearrangements
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it features a complex structure that includes a triazolo-pyrimidine core. The structural elements contribute to its biological activity, making it a subject of interest in drug discovery.
The compound has shown promise in various pharmacological domains:
1. Anticancer Activity
- Studies indicate that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. These compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
- The compound's structure allows it to interact with microbial enzymes or cell membranes, potentially leading to antibacterial or antifungal effects. Research has identified several triazole derivatives as effective against resistant strains of bacteria and fungi .
3. Anti-inflammatory Effects
- Triazolo-pyrimidine derivatives have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .
4. Enzyme Inhibition
- The compound has been investigated for its ability to inhibit various enzymes such as carbonic anhydrase and cholinesterase. This inhibition can be beneficial in treating conditions like glaucoma and Alzheimer's disease .
Synthetic Methodologies
The synthesis of 2-(Furan-2-YL)-N-(2-Methoxyphenyl)-5-Methyl-7-(3-Methylphenyl)-4H,7H-[1,2,4]Triazolo[1,5-A]Pyrimidine-6-Carboxamide has been achieved through various methods:
1. Microwave-Assisted Synthesis
- Recent advancements include eco-friendly microwave-assisted synthesis techniques that improve yield and reduce reaction times without the need for catalysts. This method enhances the efficiency of producing triazolo-pyrimidine derivatives .
2. Traditional Synthetic Routes
- Conventional methods involve multi-step reactions starting from simpler precursors. These routes often require rigorous conditions and purification steps but are well-documented in literature for their effectiveness in synthesizing complex heterocycles .
Case Studies
Several studies have documented the biological activities of similar compounds within the triazolo-pyrimidine class:
Case Study 1: Anticancer Activity
- A study published in Medicinal Chemistry evaluated a series of triazolo-pyrimidines for their cytotoxic effects against various cancer cell lines. The results indicated that modifications on the phenyl rings significantly influenced their potency against cancer cells .
Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific enzyme and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Triazolo[1,5-a]Pyrimidine Class
- Compound 19 (): Structure: N-(2-(Furan-2-yl)-5-(methylamino)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-yl)-2-phenylacetamide. Key Differences: Replaces the pyrimidine ring with a triazine core and introduces a phenylacetamide group instead of the 2-methoxyphenyl carboxamide. Synthesis: Requires 72 hours for completion with a 19% yield, utilizing gradient column chromatography . Spectral Data: Distinct $ ^1H $-NMR signals at δ 2.83 (s, 3H) for methylamino and δ 4.05 (s, 2H) for the acetamide group.
Triazole Derivatives with Furan Substituents
- 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazole(4H)-3-yl)-sulfonyl)-N-acetamides (): Structure: Features a sulfonyl bridge and acetylated amino groups. Synthesis: Involves reflux with chloroacetamides and KOH, yielding water-insoluble precipitates. Bioactivity: Not explicitly stated, but sulfonyl groups often enhance metabolic stability compared to carboxamides .
Pyrazine-Carboxamide Analogues ()
- 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide: Structure: Pyrazine core with fluorophenyl and hydroxy-acetyl substituents. Synthesis: Uses chiral separation (Chiralpak® OD) to isolate enantiomers, achieving >98% enantiomeric excess. Key Contrast: Fluorine atoms enhance electronegativity and binding affinity, unlike the methoxy and methyl groups in the target compound .
Comparative Data Table
Research Implications
The target compound’s structural uniqueness lies in its triazolo[1,5-a]pyrimidine core and methoxyphenyl carboxamide group, which may offer superior solubility or target selectivity compared to triazine-based herbicides or sulfonamide-containing triazoles . Future studies should explore its bioactivity, leveraging synthetic strategies from chiral separations or optimized chromatography .
Biological Activity
The compound 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 428.4 g/mol . The structure features a triazole ring fused with a pyrimidine moiety, which is known for its significant biological implications.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₀N₆O₃ |
| Molecular Weight | 428.4 g/mol |
| Melting Point | Not available |
| Solubility | LogSw = -3.23 |
| pKa | 10.83 (acidic) |
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound. For instance, derivatives of triazole-pyrimidine compounds have shown broad-spectrum antibacterial activity against various strains of bacteria, including resistant strains. The presence of the furan and methoxyphenyl groups enhances the compound's interaction with bacterial targets.
- Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .
Antitumor Activity
Research indicates that compounds containing the triazole ring are significant in anticancer drug development. The biological activity is often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation.
- Mechanisms of Action : The compound may inhibit key enzymes such as leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in cancer cells. In vitro studies have shown that certain derivatives can achieve over 78% inhibition at concentrations around 15 μg/mL .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of triazolo-pyrimidine and evaluated their antibacterial and antitumor activities. The presence of electron-withdrawing groups was found to enhance antimicrobial efficacy significantly .
- Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications on the phenyl rings could lead to increased potency against microbial strains. Compounds with methoxy or methyl substitutions exhibited improved activity compared to their unsubstituted counterparts .
- In Vivo Studies : Preliminary in vivo studies have suggested that these compounds can reduce tumor growth in animal models, although further research is required to confirm these findings and elucidate the underlying mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodology : The compound can be synthesized via nucleophilic substitution and cyclization reactions. A typical approach involves refluxing intermediates (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with chloroacetamide derivatives in ethanol/water under basic conditions (e.g., KOH), followed by recrystallization from ethanol for purification . For analogous triazolo-pyrimidine derivatives, stepwise functionalization of the core scaffold with furan and substituted phenyl groups is achieved using coupling agents like TEA and acyl chlorides under reflux .
- Key Steps :
- Thione intermediate preparation via literature methods .
- Solvent optimization (ethanol/water mixtures) to enhance yield.
- Column chromatography (e.g., EtOAc/light petroleum gradients) for isolating pure products .
Q. Which spectroscopic and crystallographic techniques are employed for structural elucidation of this compound?
- Techniques :
- 1H-NMR and IR spectroscopy : To confirm functional groups (e.g., amide C=O stretches at ~1654 cm⁻¹) and substituent integration .
- X-ray crystallography : For resolving crystal packing and bond-length validation, as demonstrated in structurally similar triazolo-pyrimidine derivatives .
- Elemental analysis : To verify stoichiometry (e.g., C, H, N percentages) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-inflammatory activity of this compound?
- Methodology :
- Structural modifications : Introduce substituents at the furan-2-yl, 2-methoxyphenyl, or 3-methylphenyl positions to assess steric/electronic effects. For example, replacing methoxy groups with halogens or bulky alkyl chains may enhance target binding .
- In vitro assays : Use LPS-induced TNF-α inhibition in macrophages to quantify anti-inflammatory potency.
- Comparative analysis : Benchmark against analogs like SCH442416 (a pyrazolo-triazolo-pyrimidine with known activity) to identify critical pharmacophores .
Q. How should researchers address contradictions in reported biological activity data across different studies?
- Approach :
- Standardize assay conditions : Variations in cell lines (e.g., RAW264.7 vs. primary macrophages) or dosing regimens (acute vs. chronic inflammation models) can skew results. Replicate studies using identical protocols .
- Substituent analysis : Compare activity trends across analogs. For instance, trifluoromethyl groups (as in ) may enhance enzyme inhibition but reduce solubility, leading to conflicting in vivo/in vitro outcomes .
- Statistical validation : Apply multivariate regression to isolate variables (e.g., logP, polar surface area) influencing activity discrepancies .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target enzymes?
- Methods :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, as validated for triazolo-pyrimidine crystal structures .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4), common anti-inflammatory targets .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
